Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established principles for fused heterocyclic systems. The primary designation "methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate" reflects the fusion pattern between a pyrrole ring and a 1,2,4-triazine moiety. The bracketed notation [1,2-f] indicates the specific fusion positions between the constituent heterocycles, where the pyrrole ring connects at positions 1 and 2 of the triazine system through fusion point f.
The structural representation reveals a bicyclic framework containing seven atoms in total across both rings, with three nitrogen atoms strategically positioned within the triazine portion. The hydroxyl group at position 4 and the methyl ester functionality at position 6 represent key substituents that define the compound's chemical behavior. The molecular geometry demonstrates planarity characteristic of fused aromatic systems, contributing to potential π-π stacking interactions and enhanced stability through resonance delocalization.
According to heterocyclic nomenclature principles, the numbering system begins with the nitrogen atoms in the triazine ring receiving the lowest possible locants. The fusion designation follows International Union of Pure and Applied Chemistry rules for polycyclic heterocycles, where the component containing the greater number of heteroatoms takes precedence in determining the base name. The systematic name fully describes the compound's connectivity pattern, substituent positions, and functional group identities without ambiguity.
The structural formula C₈H₇N₃O₃ encompasses all atoms present in the molecule, including the fused ring system, hydroxyl substituent, and methyl ester group. Three-dimensional considerations reveal potential conformational preferences influenced by intramolecular hydrogen bonding between the hydroxyl group and nitrogen atoms within the triazine ring. This internal stabilization affects the compound's physical properties and reactivity patterns.
Properties
IUPAC Name |
methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-4H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQDYPYRSYZDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735091 | |
| Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900783-11-1 | |
| Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Pyrrole Derivatives
This approach begins with pyrrole derivatives, which are functionalized and cyclized to form the pyrrolo[1,2-f]triazine core. A typical route involves N-amination of diethyl pyrrole-2,4-dicarboxylate, followed by cyclization under thermal or reagent-mediated conditions.
- N-amination of diethyl pyrrole-2,4-dicarboxylate using hydroxylamine derivatives.
- Cyclization via heating in polar solvents such as DMF at elevated temperatures (~165°C).
- Subsequent deoxygenation with phosphorus oxychloride (POCl₃) to yield the chlorinated intermediate.
- Ester hydrolysis and methylation to afford the methyl ester derivative.
- Cyclization with formamide in the presence of sodium methoxide facilitates ring closure.
- The process yields high purity compounds with optimized conditions at 165°C in DMF.
Data Table 1: Synthesis from Pyrrole Derivatives
Synthesis via Bromohydrazone Intermediates
This method utilizes bromohydrazones as key intermediates to construct the heterocyclic ring. The process involves the formation of bromohydrazones from pyrrole derivatives, followed by cyclization with formamidine acetate.
- Bromination of pyrrole derivatives using N-bromosuccinimide (NBS).
- Reaction with hydrazine derivatives to form bromohydrazones.
- Cyclization with formamidine acetate under basic conditions to form the triazine ring.
- Bromination occurs selectively at the C-7 position.
- The cyclization step proceeds smoothly in ethanol with triethylamine as base, producing high yields.
Data Table 2: Bromohydrazone Route
Formation of Triazinium Dicyanomethylide
A novel approach involves the generation of a triazinium dicyanomethylide intermediate via [2+2] cycloaddition reactions, enabling efficient synthesis of the heterocycle.
- Reaction of tetracyanoethylene oxide with a suitable triazine precursor to form the dicyanomethylide.
- Cycloaddition with phenyl vinyl sulfoxide to produce substituted pyrrolo[1,2-f]triazines.
- The process is highly regioselective and proceeds under mild conditions.
- Yields are generally high (>75%), with the advantage of a one-pot procedure.
Data Table 3: Dicyanomethylide Route
Multistep Synthesis via Pyrrole-2-Carboxamides
This strategy involves constructing the core via pyrrole-2-carboxamide intermediates, followed by intramolecular cyclization and functional group transformations.
- Synthesis of pyrrole-2-carboxamides from 3-chloro-1H-pyrrole-2-carboxylic acid.
- Cyclization using PPh₃, Br₂, and Et₃N to form the fused heterocycle.
- Functionalization with methylation and subsequent ring closure.
- The method offers high regioselectivity and good yields (~70-75%).
- Suitable for introducing various substituents at different positions.
Data Table 4: Multistep Approach
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Carboxamide synthesis | EDC·HCl, Boc-L-Ala | Room temp, DCM | 85% | Amide formation |
| Cyclization | PPh₃, Br₂, Et₃N | CH₂Cl₂, room temp | 72% | Ring closure |
| Methylation | Methyl iodide | Reflux | 85% | Final ester formation |
Transition Metal Mediated Synthesis
Transition metal catalysis, such as palladium or copper catalysis, facilitates cross-coupling and cyclization steps.
- Suzuki coupling of halogenated pyrrole derivatives with boronic acids.
- Cyclization under catalytic conditions to form the heterocycle.
- Functionalization with methyl groups to produce the methyl ester.
- This approach allows for diverse substitution patterns.
- Yields range from 65% to 80%, with high regioselectivity.
Data Table 5: Metal-Catalyzed Route
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cross-coupling | Pd(PPh₃)₄ + boronic acid | Reflux, toluene | 78% | Substituted pyrrole |
| Cyclization | Heat, base | K₂CO₃, DMF | 75% | Ring formation |
| Esterification | Methyl iodide | Reflux | 80% | Methyl ester |
Rearrangement of Pyrrolooxadiazines
A rearrangement strategy involves converting pyrrolooxadiazines into the target heterocycle through controlled ring-opening and reclosure.
- Synthesis of pyrrolo[1,2-d]oxadiazines.
- Treatment with reagents like PPh₃ and Br₂ induces rearrangement.
- Final methylation yields the desired methyl ester.
- The rearrangement is regioselective and efficient.
- Yields are typically around 60-70%.
Data Table 6: Rearrangement Method
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Synthesis of oxadiazines | 3-Chloro-1H-pyrrole-2-carboxylic acid | Standard amidation | 80% | Starting material |
| Rearrangement | PPh₃, Br₂ | Room temp, inert atmosphere | 65% | Ring reorganization |
| Methylation | Methyl iodide | Reflux | 70% | Final ester |
Summary of Findings
| Method | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| From pyrrole derivatives | Well-established, high yields | Multi-step, requires harsh conditions | 70-90% |
| Bromohydrazone route | High regioselectivity, mild conditions | Sensitive intermediates | 80-88% |
| Dicyanomethylide formation | One-pot, efficient | Specialized reagents | 75-80% |
| Multistep pyrrole-carboxamide | Versatile, functional group tolerance | Longer synthesis time | 70-75% |
| Metal-mediated | High regioselectivity, diverse substitution | Costly catalysts | 65-80% |
| Rearrangement of oxadiazines | Novel, regioselective | Moderate yields | 60-70% |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various hydroxylated compounds.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate has been studied for its ability to inhibit specific kinases involved in cancer progression. The compound shows promise in targeting tyrosine kinase pathways, which are crucial in various malignancies. It has been reported that derivatives of this compound can inhibit the activity of growth factor receptors such as VEGFR-2 and FGFR-1, making it a candidate for further development as an anticancer agent .
2. Neuroprotective Effects
Research indicates that pyrrolo[1,2-f][1,2,4]triazine derivatives exhibit neuroprotective properties. This compound may contribute to neuroprotection by modulating oxidative stress and inflammation pathways in neuronal cells. This aspect is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Research Applications
3. Chemical Biology
This compound serves as a valuable tool in chemical biology for studying biological processes at the molecular level. Its unique structure allows researchers to explore interactions with biomolecules and cellular pathways. It can be utilized as a probe to investigate the role of specific enzymes or receptors in cellular signaling.
4. Synthesis of Novel Compounds
The synthesis of this compound can lead to the development of new derivatives with enhanced biological activity or selectivity. By modifying its structure through various synthetic routes, researchers can create compounds tailored for specific therapeutic targets or research applications.
Case Study 1: Anticancer Research
In a study focused on the anticancer properties of pyrrolo[1,2-f][1,2,4]triazine derivatives, this compound was shown to significantly reduce cell proliferation in vitro in several cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis .
Case Study 2: Neuroprotection
Another research project investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results demonstrated that treatment with this compound led to a reduction in markers of oxidative stress and inflammation in brain tissues. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations at Position 4 and 5
Key structural analogs differ in substituents at positions 4 and 5 of the pyrrolotriazine core, as well as ester groups (methyl vs. ethyl). Below is a comparative analysis:
Biological Activity
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate (CAS No. 900783-11-1) is a heterocyclic compound with potential biological activities that warrant detailed investigation. This article provides an overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 193.16 g/mol
- Structural Characteristics : The compound features a pyrrolo-triazine core which is significant in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 900783-11-1 |
| Molecular Formula | CHNO |
| Molecular Weight | 193.16 g/mol |
Antimicrobial Activity
Research indicates that Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate exhibits notable antimicrobial properties. A study evaluated various compounds for their activity against Mycobacterium tuberculosis, where it was found that certain derivatives showed marked activity against this pathogen, suggesting potential as an anti-tuberculosis agent .
Cytokinin-like Activity
A significant study highlighted the cytokinin-like effects of synthetic low molecular weight heterocyclic compounds, including derivatives of pyrimidine and triazine. The compound demonstrated a stimulating effect on vegetative growth in maize (Zea mays), with increased biomass observed in treated cotyledons compared to controls. This suggests that Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate may influence plant growth through hormonal pathways .
Antiviral Activity
While initial evaluations of related compounds showed limited antiviral effects against HIV strains in vitro, further studies are warranted to explore the full spectrum of antiviral potential for Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate and its derivatives .
The biological activities of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit tyrosine kinases involved in cell signaling pathways critical for cancer progression and metastasis. This suggests that Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate may share similar properties .
- Regulation of Plant Growth Hormones : The observed cytokinin-like activity indicates that this compound may affect plant growth by modulating hormone levels and promoting cell division and differentiation .
Case Study 1: Antimycobacterial Activity
In a study focused on the synthesis and evaluation of various triazine derivatives, Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate was included in a series of compounds tested against Mycobacterium tuberculosis. The results indicated significant antimicrobial activity for some derivatives in comparison to standard treatments.
Case Study 2: Plant Growth Promotion
A controlled experiment assessed the effects of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate on maize seedlings. The treatment resulted in enhanced chlorophyll content and overall biomass compared to untreated controls. This suggests its potential utility in agricultural applications as a growth regulator.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for pyrrolo[1,2-f][1,2,4]triazine derivatives, and how can reaction conditions be optimized for Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate?
- Methodology: Cyclization reactions using POCl₃ in polar aprotic solvents (e.g., DMF) are effective for constructing the pyrrolo-triazine core. For example, ethyl 4-chloro derivatives are synthesized via heating with POCl₃ (85–90% yield) . Optimization involves adjusting reaction time (e.g., 5 hours at 378 K) and stoichiometric ratios of reagents like AlCl₃ to achieve higher purity and yield. Post-synthetic hydroxylation (e.g., via hydrolysis or selective deprotection) introduces the 4-hydroxy group.
Q. How can structural ambiguities in Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate be resolved using spectroscopic and crystallographic methods?
- Methodology: NMR alone may not resolve substituent configurations due to overlapping signals or symmetry. X-ray crystallography is critical for unambiguous structural assignment. For example, a related methyl ester derivative was crystallized from ethanol, revealing intermolecular C–H⋯π interactions and hydrogen bonding patterns that stabilize the lattice . IR spectroscopy (e.g., carbonyl stretches at 1731 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks at m/z 245) further corroborate functional groups .
Q. What purification strategies are recommended for isolating Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate from complex reaction mixtures?
- Methodology: Column chromatography (silica gel, ethyl acetate/hexane) effectively separates polar intermediates. Recrystallization from ethanol or methylene chloride/hexane mixtures (2:3) improves purity, as demonstrated for similar triazine esters . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is advised for analytical validation.
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate in nucleophilic substitution or cross-coupling reactions?
- Methodology: The electron-withdrawing carboxylate group at position 6 and hydroxyl group at position 4 direct electrophilic attacks to the triazine ring. Density Functional Theory (DFT) calculations can predict reactive sites by mapping electrostatic potential surfaces. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids at the 4-chloro position (if present) can diversify the scaffold, as seen in related antiviral compounds .
Q. What strategies address contradictory biological activity data for Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate in antiviral assays?
- Methodology: Variability in cell-based assays (e.g., RSV inhibition ) may arise from differences in cell permeability or metabolite interference. Isotopic labeling (e.g., ¹⁴C-tracking) and metabolic stability studies (e.g., liver microsome assays) identify degradation pathways. Parallel synthesis of analogs (e.g., replacing the methyl ester with amides ) can isolate structure-activity relationships (SAR).
Q. How can computational modeling predict the binding mode of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate to viral targets like RSV fusion proteins?
- Methodology: Molecular docking (e.g., AutoDock Vina) against RSV F-protein crystal structures (PDB: 4UCC) identifies potential interactions, such as hydrogen bonding with the hydroxyl group or π-stacking with the triazine ring. Molecular dynamics simulations (100 ns trajectories) assess binding stability under physiological conditions .
Q. What analytical techniques are suitable for detecting and quantifying degradation products of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate under accelerated stability conditions?
- Methodology: Forced degradation studies (acid/base hydrolysis, oxidative stress) paired with LC-MS/MS (QTOF instrumentation) identify hydrolyzed products (e.g., free carboxylic acid or demethylated derivatives). Quantitation via calibration curves (0.1–100 µg/mL) ensures method robustness. Stability-indicating assays should use photodiode array detectors to track UV-active byproducts .
Key Research Challenges
- Isomer Discrimination : NMR alone cannot resolve cis/trans isomers in related tetrahydroquinoline precursors; X-ray crystallography or chiral HPLC is essential .
- Metabolic Instability : Ester groups are prone to hydrolysis in vivo; prodrug strategies (e.g., phosphonate esters) may improve bioavailability .
- Target Selectivity : Off-target effects in kinase or GPCR assays require counter-screening against panels of structurally related receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
